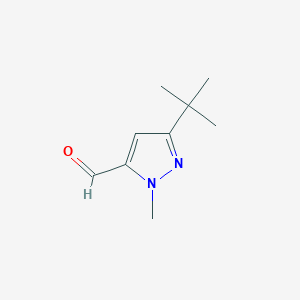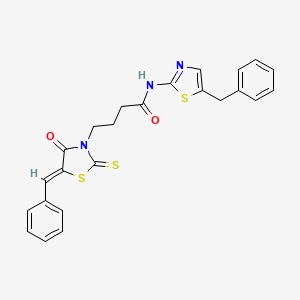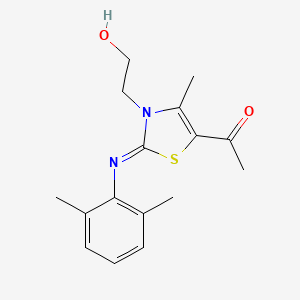
3-Methyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to an aniline ring.
Mechanism of Action
Target of Action
It is known to be used as a starting reagent in the synthesis of other compounds .
Mode of Action
It is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its primary use as a reagent in the synthesis of other compounds suggests its main effect is the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-(trifluoromethyl)aniline. For instance, it is sensitive to moisture and light, and should be stored in a cool, dry place . Additionally, its vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating .
Biochemical Analysis
Biochemical Properties
The major routes of metabolism for 3-Methyl-4-(trifluoromethyl)aniline are amine N-acetylation and methyl group C-oxidation to the benzyl alcohol, with subsequent glucuronide conjugation, and further to the corresponding benzoic acid derivative .
Molecular Mechanism
It is believed to act as a catalyst in synthesizing other compounds . Furthermore, it is thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)aniline typically involves the nitration of 4-methyl-2-trifluoromethyltoluene followed by reduction. One common method includes the following steps:
Nitration: 4-Methyl-2-trifluoromethyltoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitro-2-trifluoromethyltoluene.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar but with different positioning of the methyl and trifluoromethyl groups.
Uniqueness: The presence of both the trifluoromethyl and methyl groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVUFIFISNHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-31-0 |
Source


|
| Record name | 3-methyl-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B2785214.png)
![6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline](/img/structure/B2785215.png)

![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)
![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)
![1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-bromoethan-1-one](/img/structure/B2785220.png)
![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)

![2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2785223.png)
![1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2785226.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2785229.png)

